2-(2-Bromo-4-chlorophenyl)ethanamine
Overview
Description
2-(2-Bromo-4-chlorophenyl)ethanamine is an organic compound with the molecular formula C8H9BrClN It is a derivative of ethanamine, where the ethylamine group is substituted with a bromo and a chloro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)ethanamine typically involves the bromination and chlorination of phenylethylamine derivatives. One common method includes the use of 5-bromo-2-chlorotoluene as a starting material. The process involves the following steps:
Bromination: 5-bromo-2-chlorotoluene is treated with N-bromo-succinimide (NBS) in the presence of a radical initiator like azodiisobutyronitrile (AIBN) in chloroform.
Amination: The brominated product is then subjected to nucleophilic substitution with ethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylamine group can be oxidized to form corresponding imines or reduced to form more saturated amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethanamines, while oxidation and reduction can lead to imines or more saturated amines, respectively.
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromo and chloro groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)ethanamine
- 2-(4-Bromophenyl)ethanamine
- 2-(2-Bromophenyl)ethanamine
Uniqueness
2-(2-Bromo-4-chlorophenyl)ethanamine is unique due to the presence of both bromo and chloro substituents on the benzene ring. This dual substitution can enhance its reactivity and binding properties compared to similar compounds with only one halogen substituent .
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYSLUFYEQVVJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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